molecular formula C24H19ClN4O4S B2478762 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 533869-30-6

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2478762
CAS RN: 533869-30-6
M. Wt: 494.95
InChI Key: JUJVEEGNRGHVMC-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide , also known as DIQ , is a synthetic compound. It belongs to the class of 3,4-dihydroisoquinolines . These compounds have diverse biological activities and are of interest in drug design .


Synthesis Analysis

DIQ is synthesized from the starting compound 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide using the Bischler–Napieralski reaction . The reaction yields a yellow liquid with an 80% yield .


Physical And Chemical Properties Analysis

  • 1H-NMR Peaks (selected):
    • 7.46 (m, 1H, CH-CH~3~)

Scientific Research Applications

Synthesis and Characterization

This chemical compound is synthesized and characterized as part of exploring its potential as a hybrid molecule with diuretic and antihypertensive agents, indicating its significant role in pharmacological research. A study detailed the synthesis and evaluation of a series of derivatives for their diuretic, antihypertensive, and anti-diabetic potential in rats, showing promising pharmacological activities. The findings suggest that compounds related to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide could have therapeutic applications due to their potent activity profile (Rahman et al., 2014).

Antimicrobial Activity

Compounds bearing structural similarities to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have shown that these compounds possess significant antimicrobial properties, making them candidates for further development as antimicrobial agents. The research emphasizes the importance of structural modification in enhancing the biological activities of such compounds (Desai et al., 2007).

Anticancer Potential

Several studies have focused on the synthesis and evaluation of novel sulfonamide derivatives, including compounds structurally related to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, for their anticancer activities. These compounds have been tested against various cancer cell lines, showing potential as anticancer agents. The research indicates a promising direction for the development of new anticancer therapies based on the modification of this chemical structure (Ghorab et al., 2015).

Pharmacological Screening

The compound's framework has been utilized in the development of bioactive molecules for broad pharmacological screening. This includes the synthesis of derivatives with modified functional groups to evaluate their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The extensive screening process aims to discover versatile therapeutic agents, underscoring the compound's significance in medicinal chemistry research (Patel et al., 2009).

Safety and Hazards

DIQ is not intended for human or veterinary use. It is for research purposes only.

Future Directions

Given its potential contractile activity, further investigation into the medicinal applications of DIQ is warranted. Researchers should explore its pharmacological properties and evaluate its efficacy in relevant models .

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O4S/c25-21-8-4-3-7-20(21)23-27-28-24(33-23)26-22(30)17-9-11-19(12-10-17)34(31,32)29-14-13-16-5-1-2-6-18(16)15-29/h1-12H,13-15H2,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJVEEGNRGHVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

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